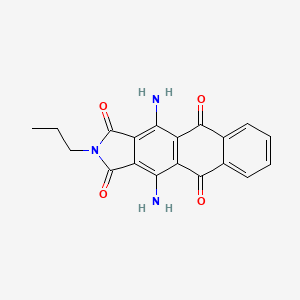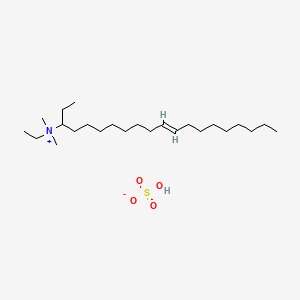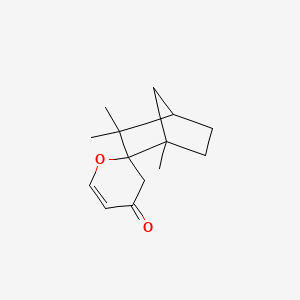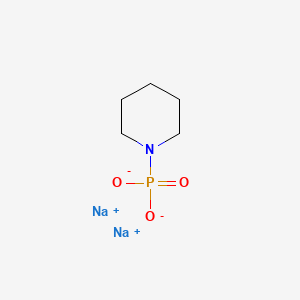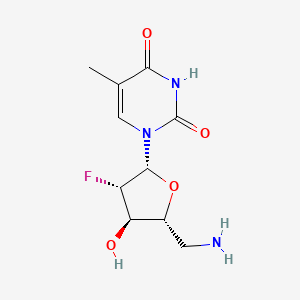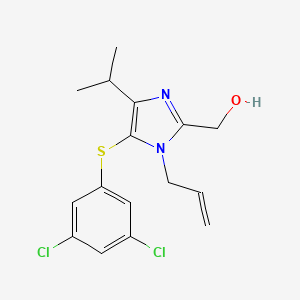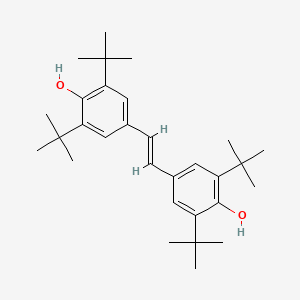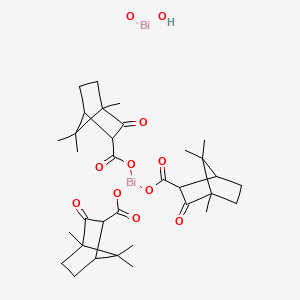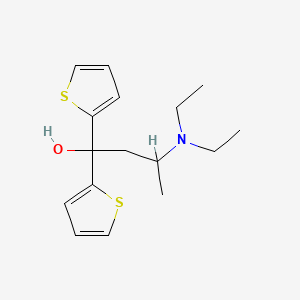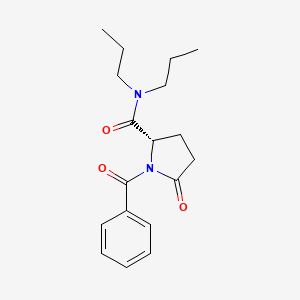
(S)-1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 288-568-8, also known as Potassium thiocyanate, is a chemical compound with the molecular formula KSCN. It is a colorless, crystalline salt that is highly soluble in water. Potassium thiocyanate is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Potassium thiocyanate can be synthesized through several methods. One common synthetic route involves the reaction of potassium hydroxide (KOH) with ammonium thiocyanate (NH4SCN) under controlled conditions. The reaction proceeds as follows:
KOH+NH4SCN→KSCN+NH3+H2O
In industrial production, potassium thiocyanate is often produced by reacting potassium carbonate (K2CO3) with hydrogen cyanide (HCN) and sulfur. The reaction conditions typically involve high temperatures and pressures to ensure complete conversion.
Análisis De Reacciones Químicas
Potassium thiocyanate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: Potassium thiocyanate can be oxidized to form potassium sulfate (K2SO4) and carbon disulfide (CS2) in the presence of strong oxidizing agents.
Reduction: It can be reduced to form potassium sulfide (K2S) and hydrogen cyanide (HCN) under reducing conditions.
Substitution: Potassium thiocyanate can react with halogens to form thiocyanogen (SCN)2 and potassium halides (KX).
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) and reducing agents like hydrogen gas (H2). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Potassium thiocyanate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques. For example, it is used in the detection of iron ions (Fe3+) through the formation of a red-colored complex.
Biology: Potassium thiocyanate is used in biological research to study enzyme activities and protein interactions. It is also used in the preparation of certain biological buffers.
Medicine: In medicine, potassium thiocyanate has been used as a diagnostic agent and in the treatment of certain medical conditions, such as hypertension.
Industry: It is used in the manufacturing of synthetic fibers, dyes, and photographic chemicals. It is also used in the production of herbicides and pesticides.
Mecanismo De Acción
The mechanism of action of potassium thiocyanate involves its ability to interact with various molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. Additionally, potassium thiocyanate can form complexes with metal ions, which can alter their reactivity and availability in biological systems.
Comparación Con Compuestos Similares
Potassium thiocyanate can be compared with other similar compounds, such as sodium thiocyanate (NaSCN) and ammonium thiocyanate (NH4SCN). While all three compounds share similar chemical properties and applications, potassium thiocyanate is unique in its higher solubility in water and its ability to form more stable complexes with metal ions. This makes it particularly useful in applications where high solubility and stability are required.
Similar compounds include:
- Sodium thiocyanate (NaSCN)
- Ammonium thiocyanate (NH4SCN)
- Calcium thiocyanate (Ca(SCN)2)
These compounds share similar chemical properties but differ in their solubility, stability, and specific applications.
Propiedades
Número CAS |
85760-90-3 |
|---|---|
Fórmula molecular |
C18H24N2O3 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
(2S)-1-benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H24N2O3/c1-3-12-19(13-4-2)18(23)15-10-11-16(21)20(15)17(22)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3/t15-/m0/s1 |
Clave InChI |
VLJYURHJBDTROS-HNNXBMFYSA-N |
SMILES isomérico |
CCCN(CCC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCCN(CCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


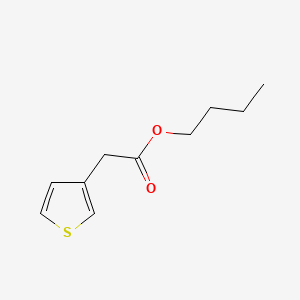

![(3-Chloro-2-hydroxypropyl)diethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride](/img/structure/B12680954.png)
